chemical properties of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate
chemical properties of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate
An In-depth Technical Guide to the Chemical Properties of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate
Introduction
The 2-oxopiperazine moiety is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] This heterocyclic framework is a key component in a diverse array of molecules, from natural alkaloids to synthetic pharmaceuticals targeting a range of diseases.[1] Derivatives of 2-oxopiperazine have shown significant promise as potent inhibitors of the dengue virus, as orally bioavailable agonists for the melanocortin-4 receptor in anti-obesity treatments, and as mimetics of peptide turns.[2][][4]
This guide focuses on a specific derivative, methyl (2E)-(3-oxopiperazin-2-ylidene)acetate (CAS 53700-43-9). This molecule serves as a versatile synthetic intermediate, characterized by an exocyclic double bond that imparts unique reactivity. Due to a scarcity of direct experimental data for this specific compound, this whitepaper will provide a comprehensive overview of its known synthesis and chemical reactivity. To offer a more complete physicochemical context, we will also draw comparisons with its saturated analog, methyl (3-oxopiperazin-2-yl)acetate (CAS 89852-17-5), clearly delineating between the two where appropriate. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's chemical behavior and its potential as a building block for novel therapeutics.
Chemical Identity and Structural Features
The fundamental identity of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is defined by its unique combination of a 2-oxopiperazine core and an exocyclic α,β-unsaturated ester. This arrangement creates a conjugated system that influences its electronic properties and reactivity.
| Identifier | Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate | Methyl (3-oxopiperazin-2-yl)acetate (Saturated Analog) |
| CAS Number | 53700-43-9[5] | 89852-17-5[6] |
| Molecular Formula | C₇H₁₀N₂O₃ | C₇H₁₂N₂O₃[6][7] |
| Molecular Weight | 170.17 g/mol [5] | 172.18 g/mol [6][7] |
| Canonical SMILES | COC(=O)C=C1C(=O)NCCN1 | COC(=O)CC1C(=O)NCCN1[6] |
Diagram of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate
Caption: 2D Structure of Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate.
Physicochemical Properties
| Property | Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate | Methyl (3-oxopiperazin-2-yl)acetate (Saturated Analog) |
| Physical Form | Not reported (likely a solid) | Solid[8] |
| XLogP3 | Not computed | -1.2[6] |
| Hydrogen Bond Donors | 2 (Amide N-H, Amine N-H) | 2 (Amide N-H, Amine N-H)[6][7] |
| Hydrogen Bond Acceptors | 3 (Carbonyl O, Ester O) | 4 (Carbonyl O, Ester O)[9] |
| Polar Surface Area | Not computed | 67.4 Ų[6] |
| Solubility | Not reported | Not reported |
The presence of the conjugated exocyclic double bond in the target molecule is expected to increase its planarity compared to the saturated analog. This could influence its crystal packing and potentially lead to a higher melting point. The conjugated system may also slightly decrease its polarity compared to the saturated version.
Synthesis and Spectroscopic Analysis
Experimental Protocol: Synthesis
The synthesis of methyl (3-oxopiperazin-2-ylidene)acetate has been described as a cyclocondensation reaction between ethylenediamine and dimethyl acetylenedicarboxylate.[1] This method provides a direct route to the core structure.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate in a suitable solvent such as methanol.
-
Reagent Addition: Cool the solution in an ice bath. Add ethylenediamine dropwise to the stirred solution. An exothermic reaction is expected.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
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Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.[1]
Caption: Synthetic workflow for the target compound.
Spectroscopic Characterization
While a full, published set of spectra for methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is not available, its structural confirmation is derived from the comprehensive spectroscopic analysis of its reaction products.[1] For comparative purposes, the spectral data for a structurally similar compound, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, is presented below to provide insight into the expected signals for the core scaffold.[10]
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¹H NMR (DMSO-d₆, 400 MHz): Signals for the two methylene groups of the piperazine ring are expected as multiplets around δ 3.4-3.6 ppm. The vinyl proton (=CH) would likely appear as a singlet around δ 6.5 ppm. The amide and amine protons (NH) would present as broad singlets, typically downfield (e.g., δ 8.5 and 10.7 ppm).[10]
-
¹³C NMR (DMSO-d₆, 101 MHz): The carbonyl carbon of the amide is expected around δ 159 ppm. The methylene carbons of the piperazine ring would appear around δ 38 ppm. The carbons of the exocyclic double bond would be observed in the vinyl region, for instance at δ 89 ppm (C=CH) and δ 151 ppm (C=C).[10]
-
IR (cm⁻¹): Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching for the amide (around 1660 cm⁻¹), and C=C stretching (around 1620 cm⁻¹).[10]
Chemical Reactivity and Stability
The most defining chemical characteristic of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is its dual reactivity, which is governed by an acid-catalyzed tautomerism. This property makes it a versatile intermediate for constructing complex heterocyclic systems.
Tautomerism and Dual Nucleophilicity/Dipolarity
In an acidic medium, the compound exists in equilibrium between two tautomeric forms:
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Enamine form (1): The title compound, methyl (3-oxopiperazin-2-ylidene)acetate.
-
Iminium form (1'): The tautomer, methyl (3-oxo-3,4,5,6-tetrahydropyrazine-2-yl)acetate.[1]
This equilibrium is the causal factor behind its ability to react through two distinct pathways depending on the reaction conditions.
Reactivity Pathways
A study by Medvedeva et al. demonstrated that the reaction with N-arylmaleimides can proceed via two different mechanisms based on the amount of acid catalyst used.[1]
-
As a C-N-Dinucleophile (Catalytic Acid): In the presence of catalytic amounts of acetic acid in boiling methanol, the enamine form 1 acts as a C-N-dinucleophile. The reaction proceeds through a Michael-type addition followed by cyclization to form novel annelated pyrido[1,2-a]pyrazine systems.[1]
-
As a 1,3-Dipole (Excess Acid): When an excess of acid is used (e.g., a 1:1 mixture of methanol and acetic acid), the equilibrium shifts towards the iminium tautomer 1' . This form acts as a 1,3-dipole and undergoes a 1,3-dipolar cycloaddition reaction with the N-arylmaleimide dipolarophile. This leads to the formation of a completely different heterocyclic system, a pyrrolo[3',4':4,5]pyrrolo[1,2-a]pyrazine.[1]
The choice of catalyst concentration is therefore a critical parameter that dictates the reaction outcome, highlighting the fine control that can be exerted over the synthetic pathway.
Caption: Tautomerism and competing acid-catalyzed reaction pathways.
Potential Applications in Drug Development
The 2-oxopiperazine scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to present substituents in well-defined spatial orientations, often mimicking peptide secondary structures like β- and γ-turns.[][11] This has led to the development of 2-oxopiperazine derivatives with a wide range of biological activities.
-
Antiviral Activity: A series of 2-oxopiperazine derivatives were identified as potent inhibitors of the dengue virus, effective against all four serotypes with EC₅₀ values below 0.1 μM in cell-based assays.[2]
-
Metabolic Diseases: Trisubstituted 2-oxopiperazines have been discovered as orally bioavailable agonists of the melanocortin-4 receptor (MC4R), showing promise in pre-clinical models for the treatment of obesity.[4]
-
Stem Cell Differentiation: A trisubstituted Δ⁵-2-oxopiperazine, named chondrogenamine, was identified as a small-molecule modulator that induces the chondrogenic differentiation of human mesenchymal stem cells.[12]
Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate, with its demonstrated reactivity, is an excellent starting material for accessing novel, complex heterocyclic systems. The annelated products derived from its reactions could be screened for a variety of biological targets, leveraging the proven therapeutic potential of the 2-oxopiperazine core.
Caption: Role of the 2-oxopiperazine scaffold in drug discovery.
Safety and Handling
No specific safety data sheet is widely available for the (2E) isomer. However, a supplier SDS for the corresponding (2Z)-isomer provides the following GHS classifications:
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
-
Precautions: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[13]
For the saturated analog, methyl (3-oxopiperazin-2-yl)acetate , PubChem lists the following GHS hazard statements:
-
Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]
Handling Recommendations: Given the irritant nature of these compounds, standard laboratory precautions should be followed. Handle in a chemical fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Store in a cool, dry, well-ventilated area away from incompatible materials.
References
-
Yuk, H. L., et al. (2017). Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. PubMed. [Link]
-
Medvedeva, S. M., et al. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing. [Link]
-
PubChem. (n.d.). Methyl 2-(3-oxopiperazin-2-yl)acetate. PubChem. [Link]
-
ResearchGate. (n.d.). Bioactive small molecules with a Δ 5 -2-oxopiperazine moiety. ResearchGate. [Link]
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Venkatesan, H., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. PubMed. [Link]
-
Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]
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MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
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ResearchGate. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. ResearchGate. [Link]
-
ACS Publications. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]
-
Chemspace. (n.d.). 2-methylpropyl 2-(3-oxopiperazin-2-yl)acetate. Chemspace. [Link]
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